Cas no 49620-09-9 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI))
![Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) structure](https://de.kuujia.com/scimg/cas/49620-09-9x500.png)
49620-09-9 structure
Produktname:Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl )amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymeth yl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a
- Milliamine C
- 49620-09-9
- Benzoic acid, 2-((2-((2-(dimethylamino)benzoyl)amino)-3-hydroxybenzoyl)amino)-, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
-
- Inchi: InChI=1S/C43H47N3O9/c1-22-20-42-23(2)18-29-33(41(29,3)4)28(36(42)50)19-24(21-47)35(49)43(42,54)37(22)55-40(53)25-12-7-9-15-30(25)44-39(52)27-14-11-17-32(48)34(27)45-38(51)26-13-8-10-16-31(26)46(5)6/h7-17,19-20,23,28-29,33,35,37,47-49,54H,18,21H2,1-6H3,(H,44,52)(H,45,51)/t23-,28+,29-,33+,35-,37+,42+,43+/m1/s1
- InChI-Schlüssel: NWUXCAUIAMSMJQ-IYVCBSORSA-N
- Lächelt: CN(C1=CC=CC=C1C(NC1C(O)=CC=CC=1C(NC1=CC=CC=C1C(O[C@H]1C(C)=C[C@@]23[C@H](C)C[C@@H]4[C@@H](C4(C)C)[C@H](C=C([C@@H](O)[C@]12O)CO)C3=O)=O)=O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 749.331
- Monoisotopenmasse: 749.331
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 55
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1610
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topologische Polaroberfläche: 186Ų
Experimentelle Eigenschaften
- Dichte: 1.41
- Siedepunkt: 812.6°Cat760mmHg
- Flammpunkt: 445.2°C
- Brechungsindex: 1.689
Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI) Verwandte Literatur
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
49620-09-9 (Benzoic acid,2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]-,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester (9CI)) Verwandte Produkte
- 1367917-13-2(3-cyclopropyl-4H,5H,6H,7H-1,2oxazolo5,4-cpyridine)
- 404366-59-2(5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate)
- 2138280-45-0(4,4-Dimethyl-1-[4-(propan-2-yl)piperidin-4-yl]piperidine)
- 2034490-61-2(N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide)
- 2137915-95-6(2-(dimethyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one)
- 1702668-54-9(rac 7,14-Dihydroxy Efavirenz)
- 1073485-22-9(4-Chloro-6-(2-ethoxyphenyl)pyrimidine)
- 2228378-95-6(1-(4-chloro-2-fluoropyridin-3-yl)-4,4-difluorocyclohexylmethanamine)
- 902019-76-5(N-(2-hydroxyquinolin-4-yl)methyl-N-methyl-2-(3-methylphenoxy)methylfuran-3-carboxamide)
- 1807226-46-5(2-Aminomethyl-6-cyano-3-hydroxybenzoic acid)
Empfohlene Lieferanten
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
